molecular formula C21H24N4O2S2 B3469108 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B3469108
M. Wt: 428.6 g/mol
InChI Key: QARGGQFJUHGBIU-UHFFFAOYSA-N
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Description

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide is a structurally optimized compound of significant interest in oncological research, primarily functioning as a potent and selective inhibitor of Src-family kinases and Ber-Abl kinase. Its core research value lies in its application as a tool compound for investigating cellular signaling pathways driven by these kinases, which are critically implicated in processes such as cell proliferation, adhesion, migration, and survival. The compound is designed to mimic the pharmacological profile of established therapeutics like dasatinib, binding to the ATP-binding site of the target kinases and effectively suppressing their activity. This mechanism makes it a valuable asset for studying drug resistance mechanisms in chronic myeloid leukemia (CML) and for probing the role of Src in solid tumor progression and metastasis. Research utilizing this inhibitor extends to the exploration of targeted therapeutic strategies and the dissection of complex signal transduction networks in various cancer cell lines, providing crucial insights for the development of next-generation anticancer agents.

Properties

IUPAC Name

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-27-14-8-6-13(7-9-14)10-11-23-17(26)12-28-21-24-19(22)18-15-4-2-3-5-16(15)29-20(18)25-21/h6-9H,2-5,10-12H2,1H3,(H,23,26)(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARGGQFJUHGBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common method includes the condensation of aromatic aldehydes with cyanoacetic esters and 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by KF/basic Al2O3 at room temperature under ultrasound irradiation . This method yields high purity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . This pathway plays a crucial role in cellular defense against oxidative stress. The compound interacts with the Kelch domain of KEAP1, a redox sensor and adaptor protein, thereby preventing the degradation of NRF2. This leads to the activation of antioxidant response elements and the expression of protective genes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • Core heterocycle: The tetrahydrobenzothienopyrimidine scaffold is conserved, but substituents on the pyrimidine ring (e.g., amino, chloro, or oxo groups) and the benzene/thiophene moieties vary.
  • Linker groups: Thioether (-S-) vs. amino (-NH-) linkages to acetamide.
  • Side chains : Substituents on the phenyl ring (methoxy, ethoxy, methyl, chloro) and alkyl/aryl groups on the acetamide nitrogen.
Table 1: Substituent Comparison of Select Analogs
Compound Name / ID Core Substituents Acetamide Side Chain Key References
Target Compound 4-Amino, thioether N-[2-(4-Methoxyphenyl)ethyl]
2-[[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (MFCD03224550) 4-Oxo, 4-ethoxyphenyl N-(4-Methylphenyl)
2-Methyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (11) Methyl, 4-(methylthio)phenyl None (amine directly attached)
2-(5-Tert-butylisoxazol-3-ylamino)-N′-(tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide (6a) Hydrazide linker, tert-butyl Hydrazide with isoxazole
2-Morpholino-N′-(tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide (7a) Morpholine substituent Hydrazide with morpholine

Spectroscopic Confirmation

  • 1H-NMR : Key peaks for the target compound would include:
    • δ 1.72–2.98 (m, 8H, cyclohexane protons from tetrahydro core) .
    • δ 3.80 (s, 3H, methoxy group) .
    • δ 4.50 (s, 2H, CH₂ from acetamide) .
  • 13C-NMR : Peaks at δ 163–168 ppm (carbonyl groups) and δ 55–60 ppm (methoxy carbon) .

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate with chloroacetamide derivatives under basic conditions (e.g., triethylamine in DMF or ethanol) .
  • Functional group introduction : Substituents like the 4-methoxyphenethyl group are added via nucleophilic substitution or coupling reactions .
  • Purification : Column chromatography or recrystallization is used to achieve >95% purity, monitored by TLC/HPLC .

Q. How is structural integrity confirmed post-synthesis?

Advanced spectroscopic techniques are employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the presence of aromatic protons (δ 6.8–7.4 ppm), thioether linkages (δ 3.5–4.2 ppm), and acetamide carbonyls (δ 168–170 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak matching the theoretical mass (e.g., m/z 482.12 for C23_{23}H26_{26}N4_{4}O2_{2}S2_{2}) .

Q. What functional groups dominate its reactivity?

The compound’s reactivity is driven by:

  • Thioether bridge : Susceptible to oxidation, forming sulfoxide/sulfone derivatives under controlled conditions .
  • Acetamide moiety : Participates in hydrogen bonding, influencing solubility and target binding .
  • Amino group : Facilitates derivatization (e.g., acylation) for SAR studies .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with bulky substituents?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

Discrepancies often arise from substituent effects. A systematic approach includes:

  • Comparative SAR table :
Substituent PositionBioactivity Trend (IC50_{50})Key Reference
4-MethoxyphenylAnticancer: 12 µM → 5 µM
3,5-DimethylphenylAntimicrobial: MIC 8 µg/mL
Unsubstituted phenylInactive (>100 µM)
  • Computational modeling : Molecular docking identifies steric clashes or electronic mismatches with target proteins .

Q. How to address low reproducibility in biological assays?

  • Buffer standardization : Use consistent pH (7.4) and ionic strength (PBS) to stabilize the compound’s solubility .
  • Metabolic stability testing : Pre-incubate with liver microsomes to account for enzymatic degradation .
  • Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate assay conditions .

Q. What experimental designs validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Monitor target protein stability after compound treatment to confirm binding .
  • Knockdown/overexpression studies : CRISPR/Cas9-mediated gene editing of putative targets to correlate activity changes .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) in vitro .

Methodological Considerations

Q. How to prioritize derivatives for preclinical testing?

A tiered screening approach is recommended:

  • In vitro potency : IC50_{50} ≤ 10 µM in target-specific assays .
  • Selectivity index : ≥10-fold selectivity over related off-targets (e.g., kinase panels) .
  • ADME profiling : Aqueous solubility >50 µg/mL, microsomal stability >60% after 1 hour .

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

  • HPLC-MS/MS : Identifies hydrolyzed acetamide or oxidized thioether byproducts .
  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results?

Variations often stem from:

  • Cell line heterogeneity : BRCA1-mutant vs. wild-type cells show differential sensitivity .
  • Compound aggregation : Use dynamic light scattering (DLS) to confirm monomeric state in assay buffers .
  • Metabolite interference : LC-MS/MS profiling detects active/inactive metabolites in cell lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide

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